molecular formula C17H21NO2 B5885920 (2,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine

(2,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine

Cat. No. B5885920
M. Wt: 271.35 g/mol
InChI Key: UPWSPTATEXCAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine, also known as 2C-H, is a psychoactive compound that belongs to the phenethylamine class of drugs. It was first synthesized in the 1970s and has been used for recreational purposes due to its hallucinogenic effects.

Mechanism of Action

The mechanism of action of (2,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, this compound has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to the activation of downstream signaling pathways that result in the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors such as dose, route of administration, and individual variability. At low doses, this compound can produce mild euphoria, altered perception, and enhanced creativity. At higher doses, it can cause hallucinations, delusions, and other psychotic symptoms. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous.

Advantages and Limitations for Lab Experiments

(2,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects can be studied using various behavioral and neurochemical assays. However, there are also several limitations to its use. For example, this compound is a Schedule I controlled substance in the United States, which makes it difficult to obtain and study. Additionally, its psychoactive effects can interfere with experimental outcomes, and its potential for abuse and dependence must be carefully considered.

Future Directions

There are several future directions for research on (2,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Studies have shown that this compound can enhance the release of neurotransmitters such as serotonin and dopamine, which are involved in regulating mood and emotions. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which could make it a promising candidate for the treatment of chronic pain conditions. However, further research is needed to fully understand the potential therapeutic benefits and risks of this compound.

Synthesis Methods

The synthesis of (2,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine involves the reaction of 2,5-dimethoxybenzaldehyde with 3,4-dimethylphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield the final product. The purity of the synthesized compound can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

(2,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties in animal models. Additionally, it has been investigated for its potential use in the treatment of depression and anxiety disorders. Studies have shown that this compound can enhance the release of serotonin and dopamine, neurotransmitters that play a crucial role in regulating mood and emotions.

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-6-15(9-13(12)2)18-11-14-10-16(19-3)7-8-17(14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWSPTATEXCAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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